N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound with the following properties:
Molecular Formula: CHNO
CAS Number: 307347-79-1
Molecular Weight: 339.441 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves the condensation of appropriate precursors. One common method is the reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate under suitable conditions.
Reaction Conditions::Precursors: 3,4-dimethoxybenzaldehyde and hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Typically refluxed at elevated temperatures
Catalyst: Acidic or basic catalysts may be employed
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactions:: N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various reactions, including:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction reactions can yield derivatives.
Substitution: Substituent modifications are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (yet to be fully explored).
Industry: As a precursor for drug development or materials synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
N’-(1-(3,4-Dimethoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can be compared with other related compounds, such as:
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-10(11-4-5-13(21-2)14(8-11)22-3)18-19-15(20)12-9-16-6-7-17-12/h4-9H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
COHIQVNVSVBYKQ-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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